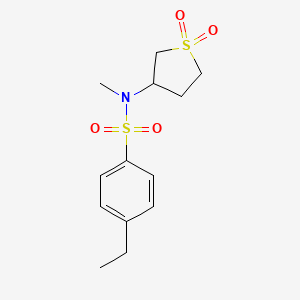

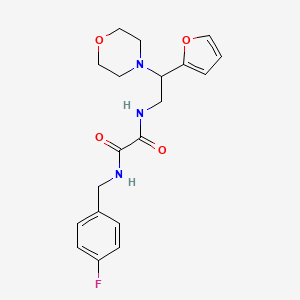

![molecular formula C16H8ClF3N2O3 B2598582 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 882747-40-2](/img/structure/B2598582.png)

7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring (a six-membered ring with one nitrogen atom), a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring), and a dioxolane ring (a five-membered ring with two oxygen atoms). The molecule also contains a trifluoromethyl group (-CF3) and a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed through a condensation reaction, the quinoline ring could be formed through a cyclization reaction, and the dioxolane ring could be formed through a ring-closing reaction. The trifluoromethyl group and the chlorine atom could be introduced through substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and quinoline rings would likely be planar due to the presence of conjugated pi bonds. The dioxolane ring could adopt a variety of conformations depending on the positions of the substituents .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, the quinoline ring could undergo nucleophilic substitution reactions, and the dioxolane ring could undergo ring-opening reactions. The trifluoromethyl group and the chlorine atom could also potentially be replaced through substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be influenced by the presence of the polar trifluoromethyl group and the polarizable chlorine atom. Its solubility would be influenced by the presence of the polar pyridine ring and the nonpolar quinoline and dioxolane rings .

Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, which includes trifluoromethylpyridines, is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA . This includes 19 FDA-approved drugs in the past 20 years, which contain the trifluoromethyl group as one of the pharmacophores .

Synthesis of Selinexor

The compound is used in the synthesis of selinexor . The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also potentially be harmful if swallowed, inhaled, or in contact with skin .

Orientations Futures

The future directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its pharmacological properties and evaluating its efficacy and safety in preclinical and clinical studies. If it’s intended to be a reagent in a chemical reaction, future research could focus on optimizing its reactivity and selectivity .

Propriétés

IUPAC Name |

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3N2O3/c17-10-1-7(16(18,19)20)4-22-14(10)9-5-21-11-3-13-12(24-6-25-13)2-8(11)15(9)23/h1-5H,6H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRCQYDDIEJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)

![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598521.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)